5-Bromo-2-iodo-4-methylaniline is an organic compound with the molecular formula C₇H₇BrIN. It features a benzene ring substituted with a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position. This compound is notable for its role as a reagent in various chemical syntheses, particularly in organic chemistry due to its unique electronic properties and reactivity .
The chemical reactivity of 5-bromo-2-iodo-4-methylaniline is characterized by its ability to participate in several types of reactions:
The synthesis of 5-bromo-2-iodo-4-methylaniline typically involves multiple steps:
5-Bromo-2-iodo-4-methylaniline finds applications in several fields:
Interaction studies involving 5-bromo-2-iodo-4-methylaniline have focused on its role in forming molecular complexes and understanding its reactivity patterns:
Several compounds share structural similarities with 5-bromo-2-iodo-4-methylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Fluoro-2-iodo-4-methylaniline | C₇H₇FIN | Fluorine substitution enhances electronic properties |
4-Bromoaniline | C₆H₆BrN | Lacks iodine; used in simpler synthetic routes |
2-Iodoaniline | C₆H₆IN | Focuses on iodine substitution without bromine |
These compounds illustrate variations in halogen substitution patterns that affect their reactivity and applications. The presence of both bromine and iodine in 5-bromo-2-iodo-4-methylaniline enhances its utility as a versatile reagent compared to others.
5-Bromo-2-iodo-4-methylaniline (C₇H₇BrIN) features a substituted aniline scaffold with bromine and iodine atoms positioned at the 2- and 5-positions relative to the methyl-substituted 4-position. This spatial arrangement creates a unique electronic profile influenced by:
The methyl group at position 4 provides electron-donating +I effects, partially countering the electron-withdrawing halogens. This balance creates a reactive intermediate suitable for cross-coupling reactions.
Crystallographic studies on analogous compounds reveal key structural insights:
Property | Value/Description | Source |
---|---|---|
Crystal system | Monoclinic (P2₁/c space group) | PMC (Source 2) |
Molecular packing | Stabilized by N–H⋯N hydrogen bonds | PMC (Source 2) |
Bond lengths | Br–C: 1.90–1.91 Å; I–C: 2.08–2.09 Å | PMC (Source 2) |
Planarity | Deviation from benzene ring plane <0.01 Å | PMC (Source 2) |
The bromine and iodine substituents lie coplanar with the aromatic ring, enabling efficient π-conjugation. This planarity is critical for maintaining reactivity in electrophilic substitution and cross-coupling reactions.
Experimental and computational data highlight the compound’s physical characteristics:
Property | Value | Source |
---|---|---|
Molecular weight | 311.95 g/mol | PubChem (Source 3) |
LogP | 3.85 (high lipophilicity) | Chemsrc (Source 12) |
Melting point | Not reported | Chemsrc (Source 12) |
Solubility | Limited in polar solvents (estimated) | PubChem (Source 3) |
Vapor pressure | <0.7 mmHg at 25°C | Chemsrc (Source 12) |
The high logP value suggests strong hydrophobicity, making it suitable for applications in organic synthesis but challenging for aqueous-phase reactions. Computational models predict moderate solubility in nonpolar solvents like dichloromethane.
Site-selective cross-coupling represents one of the most significant challenges in the functionalization of polyhalogenated aromatic compounds, particularly when identical halogen substituents are present [1] [2] [3]. In the case of 5-bromo-2-iodo-4-methylaniline, the presence of both bromine and iodine substituents creates a unique opportunity for chemoselective transformations based on the distinct reactivity profiles of these halogens.
The fundamental principle governing site-selectivity in cross-coupling reactions of 5-bromo-2-iodo-4-methylaniline lies in the differential bond dissociation energies of the carbon-halogen bonds. The carbon-iodine bond at position 2 exhibits significantly lower bond dissociation energy (approximately 65 kcal/mol) compared to the carbon-bromine bond at position 5 (approximately 80 kcal/mol) [4] [5]. This thermodynamic preference results in preferential activation of the carbon-iodine bond during palladium-catalyzed cross-coupling reactions.
Electronic factors play a crucial role in determining site-selectivity [6] [7]. The amino group at position 1 exerts a strong electron-donating effect through resonance, which weakens the carbon-halogen bonds at the ortho positions (positions 2 and 6) relative to meta and para positions. This electronic activation is particularly pronounced for the carbon-iodine bond at position 2, where the combination of the inherently weaker C-I bond and electronic activation from the amino group creates a highly reactive site [9].
The steric environment around each halogen substitution site also influences reactivity patterns. The iodine atom at position 2 experiences moderate steric hindrance due to its ortho relationship with the amino group, while the bromine atom at position 5 occupies a sterically less hindered meta position relative to the amino group [10] [3]. However, the size differential between iodine and bromine atoms means that the larger iodine atom can engage in more favorable coordination interactions with palladium catalysts, offsetting potential steric disadvantages [4] [5].
Regioselectivity ratios in cross-coupling reactions of 5-bromo-2-iodo-4-methylaniline typically favor carbon-iodine activation by ratios exceeding 20:1 under standard Suzuki-Miyaura conditions [11] [1]. This high selectivity enables the sequential functionalization of the compound, where the iodine position can be selectively coupled first, followed by subsequent activation of the bromine position under more forcing conditions or with specialized catalyst systems [12] [3].
The Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-iodo-4-methylaniline follows the canonical three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [13] [14] [15]. However, the presence of two different halogen substituents introduces unique mechanistic considerations that distinguish this substrate from simpler haloarenes.
Oxidative addition represents the rate-determining step in most Suzuki-Miyaura couplings involving 5-bromo-2-iodo-4-methylaniline [4] [5]. The process begins with the coordination of the haloarene to the palladium(0) catalyst, forming a π-complex that subsequently undergoes carbon-halogen bond cleavage. For the carbon-iodine bond, this process occurs through a concerted mechanism involving a three-membered transition state, with an estimated activation energy of 12-15 kcal/mol [4] [5]. The weaker C-I bond and the lower-lying σ* orbital facilitate this transformation, making it kinetically favored over the corresponding oxidative addition of the carbon-bromine bond.
The electronic structure of 5-bromo-2-iodo-4-methylaniline significantly influences the oxidative addition step [6]. The electron-rich aniline framework activates both carbon-halogen bonds toward oxidative addition through increased electron density in the aromatic π-system. This activation is particularly pronounced at the ortho position (C-I bond) due to the direct resonance interaction with the amino group. The methyl group at position 4 provides additional electron density through inductive effects, further enhancing the reactivity of the aromatic system [9].
Transmetalation dynamics in the Suzuki-Miyaura coupling of 5-bromo-2-iodo-4-methylaniline involve the transfer of an organic group from a boronic acid or boronate ester to the palladium center [6] [7]. This step typically proceeds through the formation of a four-coordinate palladium(II) intermediate, where the boronic acid coordinates to the metal center and undergoes subsequent aryl group migration. The rate of transmetalation is influenced by the electronic properties of both the palladium-bound haloarene and the incoming boronic acid [16] [6].
Base-mediated activation of the boronic acid component is essential for efficient transmetalation [6] [7]. The hydroxide ion activates the boronic acid by forming a tetrahedral borate intermediate, which exhibits enhanced nucleophilicity compared to the neutral boronic acid. This activation process is particularly important when using electron-deficient boronic acids or when conducting reactions under anhydrous conditions [16] [17].
Reductive elimination completes the catalytic cycle by forming the carbon-carbon bond and regenerating the palladium(0) catalyst [15] [18]. This step generally proceeds with a lower activation barrier (8-12 kcal/mol) compared to oxidative addition and is rarely rate-limiting in Suzuki-Miyaura couplings of activated substrates like 5-bromo-2-iodo-4-methylaniline [4] [19].
While 5-bromo-2-iodo-4-methylaniline is primarily utilized in carbon-carbon bond forming reactions, the compound can also participate in carbon-nitrogen and carbon-oxygen bond activation pathways under specific reaction conditions. These transformations represent alternative reactivity manifolds that can be accessed through careful selection of reaction conditions and catalyst systems.
Carbon-nitrogen bond formation involving 5-bromo-2-iodo-4-methylaniline can occur through several mechanistic pathways [20] [21]. The most common approach involves Buchwald-Hartwig amination, where the carbon-halogen bonds serve as electrophilic partners for coupling with nitrogen nucleophiles. The inherent electron-rich nature of the aniline substrate can complicate these transformations, as the amino group can coordinate to the palladium catalyst and potentially inhibit the catalytic cycle [22] [23].
Directed carbon-hydrogen activation represents an emerging area where the amino group of 5-bromo-2-iodo-4-methylaniline can serve as a directing group for proximal C-H bond functionalization [20] [21]. This approach enables the formation of carbon-nitrogen bonds at positions that are not directly substituted with halogens, expanding the synthetic utility of the compound beyond traditional cross-coupling chemistry.
Carbon-oxygen bond activation pathways are less commonly employed with 5-bromo-2-iodo-4-methylaniline but can be achieved under specialized conditions [24] [25]. These transformations typically require the conversion of halogen substituents to more reactive electrophiles, such as triflates or tosylates, which can then undergo cross-coupling with oxygen nucleophiles. Alternatively, the compound can participate in oxidative coupling reactions where the amino group undergoes oxidation to form nitrogen-oxygen bonds [26].
Mechanistic considerations for carbon-nitrogen and carbon-oxygen bond formation involve similar elementary steps to traditional cross-coupling reactions but with modified electronic and steric requirements [27] [28]. The presence of the amino group creates additional coordination possibilities that can either facilitate or hinder these transformations, depending on the specific reaction conditions and catalyst system employed.
The thermal stability of 5-bromo-2-iodo-4-methylaniline is a critical consideration for its synthetic applications and storage requirements. Understanding the decomposition pathways and stability limits enables the optimization of reaction conditions and the prevention of undesired side reactions during synthetic transformations.
Thermal decomposition studies of halogenated aromatic compounds indicate that 5-bromo-2-iodo-4-methylaniline exhibits stability up to approximately 250°C, above which significant decomposition begins to occur [29] [30] [31]. The decomposition mechanism follows a predictable pattern where the weaker carbon-iodine bond undergoes homolytic cleavage first, generating iodine radicals and an aryl radical intermediate [32] [33].
The initial decomposition step involves the homolytic cleavage of the carbon-iodine bond, which has the lowest bond dissociation energy in the molecule [29] [30]. This process generates hydrogen iodide and an aromatic radical species that can undergo various secondary reactions, including hydrogen abstraction, radical coupling, and cyclization reactions. The presence of the amino group can stabilize the resulting radical through resonance delocalization, potentially affecting the overall decomposition kinetics [33] [34].
Secondary decomposition processes involve the cleavage of the carbon-bromine bond at higher temperatures, typically above 350°C [31] [34]. This step generates hydrogen bromide and additional aromatic radicals that can participate in polymerization reactions or form complex polycyclic aromatic compounds. The methyl group at position 4 can also undergo radical chemistry, leading to the formation of methyl radicals and subsequent chain propagation reactions [29] [32].
Decomposition product analysis reveals the formation of various halogenated and dehalogenated aromatic compounds, depending on the specific thermal treatment conditions [33] [34]. Under oxygen-free conditions, the primary products include the parent aniline derivatives with partial or complete dehalogenation, along with hydrogen halides. In the presence of oxygen, oxidative decomposition pathways become significant, leading to the formation of quinone derivatives and other oxidized aromatic compounds [30] [33].
Catalytic decomposition can occur in the presence of metal catalysts or under basic conditions, where the decomposition temperatures are significantly lowered [34]. Transition metal catalysts, particularly those used in cross-coupling reactions, can facilitate carbon-halogen bond cleavage through oxidative addition pathways even at moderate temperatures. This consideration is important for optimizing reaction conditions in synthetic applications to prevent substrate decomposition [32] [34].
Preventive measures for maintaining the stability of 5-bromo-2-iodo-4-methylaniline include storage under inert atmosphere conditions, protection from light and heat, and the use of appropriate stabilizing agents when necessary [9] [35]. The compound should be stored at low temperatures (2-8°C) and protected from oxidizing conditions to maximize shelf life and prevent decomposition [35].